Allyl acetate

Catalog No.
S574310
CAS No.
591-87-7
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl acetate

CAS Number

591-87-7

Product Name

Allyl acetate

IUPAC Name

prop-2-enyl acetate

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3

InChI Key

FWZUNOYOVVKUNF-UHFFFAOYSA-N

SMILES

CC(=O)OCC=C

Solubility

0.28 M
Soluble in acetone; miscible in ethanol and ethyl ether.
2.8% in water at 20 °C

Synonyms

3-Acetoxypropene

Canonical SMILES

CC(=O)OCC=C

Environmental Science

  • Atmospheric Chemistry: Research investigates how allyl acetate reacts with atmospheric hydroxyl radicals (OH). This helps understand its degradation rate and impact on air quality [PubChem - Allyl Acetate, National Institutes of Health (.gov): ].

Chemical Engineering

  • Separation Processes: Studies explore using allyl acetate mixtures as a model system for optimizing separation techniques like extractive distillation. This research helps develop more efficient methods for purifying various chemicals [ScienceGate - allyl acetate Latest Research Papers: ].

Organic Chemistry

  • Reaction Mechanisms: Scientific investigations delve into the reaction mechanisms of allyl acetate, such as its ozonolysis (reaction with ozone). Understanding these mechanisms helps predict the behavior of similar molecules and design new reactions [ResearchGate - Theoretical study of the ozonolysis of allyl acetate: Mechanism and kinetics: ].

Allyl acetate (C5H8O2) is a colorless liquid with a fruity odor. It is an ester formed by the reaction between allyl alcohol (CH2=CHCH2OH) and acetic acid (CH3COOH) []. Allyl acetate is a significant intermediate in the chemical industry, particularly for the production of allyl alcohol, a versatile industrial chemical used in various applications like plastics, resins, and pharmaceuticals [].


Molecular Structure Analysis

Allyl acetate possesses a simple yet interesting molecular structure. It consists of an ester functional group (C-O-C=O) linked to a three-carbon chain with a double bond at one end (allyl group, CH2=CH-CH2-). The key features of this structure include:

  • The ester group is responsible for the characteristic fruity odor and the reactivity of the molecule [].
  • The presence of the double bond in the allyl group contributes to its unsaturation and potential for further chemical reactions [].

Chemical Reactions Analysis

Allyl acetate participates in several essential chemical reactions:

  • Synthesis: Industrially, allyl acetate is produced via the gas-phase reaction of propene (C3H6) with acetic acid (CH3COOH) in the presence of a palladium catalyst and oxygen (1/2 O2). This reaction is advantageous as propene is readily available and environmentally friendly [].

Balanced chemical equation:

C3H6 + CH3COOH + ½ O2 → CH2=CHCH2OCOCH3 + H2O []

  • Hydrolysis: Allyl acetate can be hydrolyzed back to its original components, allyl alcohol and acetic acid, in the presence of water and an acid or base catalyst [].

CH2=CHCH2OCOCH3 + H2O → CH2=CHCH2OH + CH3COOH []

  • Other Reactions: Allyl acetate can undergo various other reactions due to the presence of the ester group and the allyl group. These reactions include esterification, addition reactions, and polymerization, depending on the reaction conditions.

Physical And Chemical Properties Analysis

  • Melting Point: -96 °C []
  • Boiling Point: 103-104 °C []
  • Density: 0.930 g/cm³ (at 20 °C) []
  • Solubility: Slightly soluble in water (around 3 g/L at 25 °C) [], miscible with most organic solvents [].
  • Stability: Relatively stable under normal storage conditions. However, it can decompose upon heating or exposure to strong acids or bases [].

Mechanism of Action (Not Applicable)

Allyl acetate does not have a specific biological function and hence no known mechanism of action within living organisms.

Allyl acetate presents several safety concerns:

  • Flammability: It is a flammable liquid with a low flash point (11 °C) and flammable vapor range (2.1 - 13.0% v/v).
  • Inhalation Hazards: Inhalation of allyl acetate vapors can irritate the respiratory tract, causing coughing, shortness of breath, and in severe cases, pulmonary edema (fluid buildup in the lungs).
  • Skin and Eye Irritation: Contact with allyl acetate can irritate the skin and eyes.

Precautions:

  • Proper ventilation is crucial when handling allyl acetate to avoid inhalation of vapors.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when working with the compound.
  • Flammable materials should be kept away from allyl acetate due to its flammability.

Physical Description

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes.

Color/Form

COLORLESS LIQUID

XLogP3

1

Boiling Point

103.5 °C

Flash Point

72 °F (NFPA, 2010)

Vapor Density

3.45 (AIR= 1)

Density

0.9275 g/cu cm at 20 °C

LogP

0.97 (LogP)
log Kow = 0.97

Odor

ACRID AT HIGH LEVELS

Melting Point

Freezing point: -96 °C

UNII

E4U5E5990I

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (86.96%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

27.20 mmHg
27.2 mm Hg at 20 °C /from experimentally-derived coefficients/

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

591-87-7

Wikipedia

Allyl acetate

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

BY DECARBOXYLATION BY HEATING ALLYLMALONIC ACID; OR FROM THE CORRESPONDING ETHYL ESTER PREPARED BY BOILING ETHYL 4-CHLORO-N-VALERATE IN QUINOLINE.
By acetoxylation of propylene.

General Manufacturing Information

Acetic acid, 2-propen-1-yl ester: ACTIVE
IT IS USED IN NON-ALCOHOLIC BEVERAGES AT 1.0 PPM; ICE CREAM, ICES AT 2.0 PPM; CANDY AT 5.0 PPM; BAKED GOODS AT 5.0 PPM; MARGARINE AT 2.0 PPM.
FEMA NUMBER 2843
ACYLOXY, SUBSTITUTED OR UNSUBSTITUTED ALKENYL ARE EFFECTIVE COCKROACH REPELLENTS.

Storage Conditions

STORAGE TANKS OUTSIDE BUILDING SHOULD BE BUNDED /SRP: DIKED/ TO PREVENT SPREAD OF ACCIDENTALLY ESCAPING LIQUID, & A RAMPED SILL SHOULD BE CONSTRUCTED AT DOORWAYS OF STOREROOMS TO RETAIN FLAMMABLE LIQUID THAT MAY ESCAPE FROM STORAGE VESSELS INSIDE. /ALLYL ALCOHOL/

Interactions

125 MG/KG TRIORTHOTOLYL PHOSPHATE PRETREATMENT SIGNIFICANTLY INHIBITED RISE IN PLASMA ALANINE-ALPHA-KETOGLUTARATE TRANSAMINASE ACTIVITY & PREVENTED CHANGES IN LIVER MORPHOLOGY PRODUCED BY 60-150 MG/KG ALLYL ACETATE ADMIN ORALLY TO RATS 18 HR AFTER PRETREATMENT.
O.5 TO 10 MG/KG PRETREATMENT WITH THE DEFOLIANT, S,S,S-TRIBUTYLPHOSPHOROTRITHIOATE (DEF) PROTECTED AGAINST HEPATOTOXICITY OF 60 MG/KG ALLYL ACETATE ADMIN ORALLY TO RATS 18 HR LATER.
PRETREATMENT OF RATS WITH 375 MG/KG PYRAZOLE, AN INHIBITOR OF ALCOHOL DEHYDROGENASE, COMPLETELY PREVENTED THE ELEVATION OF PLASMA ALANINE-ALPHA-KETOGLUTARATE TRANSAMINASE (AKT) ACTIVITY AFTER 90 MG/KG ALLYL ACETATE ADMIN.

Dates

Modify: 2023-08-15

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